molecular formula C10H15NOS B5825042 N-isobutyl-2-(2-thienyl)acetamide

N-isobutyl-2-(2-thienyl)acetamide

Cat. No.: B5825042
M. Wt: 197.30 g/mol
InChI Key: FUDQFNQABWOMIS-UHFFFAOYSA-N
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Description

N-Isobutyl-2-(2-thienyl)acetamide is an acetamide derivative featuring a 2-thienyl (thiophene) group attached to the acetyl moiety and an isobutyl substituent on the nitrogen atom. The compound’s structure combines the electron-rich aromatic thiophene ring with the steric bulk of the isobutyl group, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

N-(2-methylpropyl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-8(2)7-11-10(12)6-9-4-3-5-13-9/h3-5,8H,6-7H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDQFNQABWOMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)CC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

N-Ethyl-N-2-Ethylhexyl-2-(2-Thienyl)Acetamide (C₁₆H₂₇NOS)
  • Structure : The nitrogen is substituted with ethyl and 2-ethylhexyl groups instead of isobutyl.
  • Molecular Weight : 281.457 g/mol .
  • Key Differences : The bulky 2-ethylhexyl group increases hydrophobicity compared to the branched isobutyl substituent. This may enhance lipid solubility but reduce aqueous solubility.
N-(Thiophen-2-Ylmethyl)Acetamide (C₇H₉NOS)
  • Structure : The nitrogen is attached to a thiophen-2-ylmethyl group, creating a conjugated system between the thiophene and acetamide .
  • Molecular Weight : ~155.22 g/mol (estimated).

Variations in the Acetyl Substituent

N-(3-Acetyl-2-Thienyl)-2-Bromoacetamide (C₉H₈BrNO₂S)
  • Structure : A bromoacetamide group replaces the standard acetyl, with an additional acetyl group on the thiophene ring .
2-Chloro-N-(2-Ethyl-6-Methylphenyl)Acetamide (C₁₁H₁₄ClNO)
  • Structure : A chloroacetamide group and aromatic phenyl substituent replace the thienyl-acetyl moiety .
  • Key Differences : The phenyl group enhances aromatic π-π interactions, while the chlorine atom may influence toxicity or metabolic stability.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Activity Reference
N-Isobutyl-2-(2-thienyl)acetamide C₁₀H₁₅NOS ~197.30 (estimated) Isobutyl (N), 2-thienyl (acetyl) Not reported N/A
N-Ethyl-N-2-ethylhexyl-2-(2-thienyl)acetamide C₁₆H₂₇NOS 281.457 Ethyl, 2-ethylhexyl (N), 2-thienyl High hydrophobicity
N-(Thiophen-2-ylmethyl)acetamide C₇H₉NOS 155.22 (estimated) Thiophen-2-ylmethyl (N) Conjugated system
N-(3-Acetyl-2-thienyl)-2-bromoacetamide C₉H₈BrNO₂S 258.14 Bromoacetyl, 3-acetylthiophene Electrophilic reactivity
2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide C₁₁H₁₄ClNO 211.69 Chloroacetyl, aromatic phenyl Aromatic interactions

Key Findings and Implications

Substituent Impact :

  • Nitrogen Substituents : Bulky alkyl groups (e.g., 2-ethylhexyl ) increase hydrophobicity, whereas smaller groups (e.g., thiophen-2-ylmethyl ) may enhance electronic conjugation.
  • Acetyl Modifications : Halogenation (e.g., bromo , chloro ) introduces reactivity for further synthesis or alters bioactivity.

Biological Relevance : Thiophene-containing acetamides often exhibit antibacterial properties , suggesting that this compound could be explored for similar applications.

Data Gaps : Toxicological and pharmacokinetic data for many analogs, including the target compound, remain unstudied (e.g., cautions about uninvestigated toxicology).

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